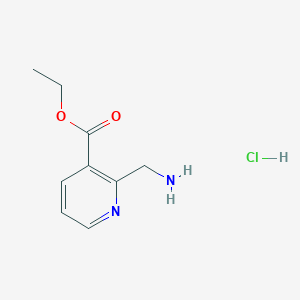

Ethyl 2-(aminomethyl)nicotinate hydrochloride

Vue d'ensemble

Description

Ethyl 2-(aminomethyl)nicotinate hydrochloride is a chemical compound with the CAS Number: 697739-11-0 . It has a molecular weight of 216.67 . The compound is typically in the form of a white to yellow solid .

Synthesis Analysis

There are several methods for synthesizing Ethyl 2-(aminomethyl)nicotinate hydrochloride. One method involves mixing acetic anhydride and formic acid together at 60°C for 2 hours, then allowing it to cool to room temperature . Another method involves hydrogenation using a hydrogen balloon and stirring for 12 hours .Molecular Structure Analysis

The InChI Code for Ethyl 2-(aminomethyl)nicotinate hydrochloride is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H . The linear formula is C9H13ClN2O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(aminomethyl)nicotinate hydrochloride include the reaction of acetic anhydride and formic acid, followed by the addition of the compound . This mixture is stirred at room temperature for 1 hour, then heated at 35°C for 3 hours . The mixture is then cooled and neutralized with ammonia solution .Physical And Chemical Properties Analysis

Ethyl 2-(aminomethyl)nicotinate hydrochloride is a white to yellow solid . It has a molecular weight of 216.67 . The InChI Code is 1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Ethyl 2-(aminomethyl)nicotinate hydrochloride has been utilized in the synthesis of complex chemical structures. For instance, it served as an intermediate in the synthesis of 1,8‐naphthyridines, which have diverse applications in chemistry and pharmacology (Eichler, Rooney, & Williams, 1976). Additionally, its derivatives, such as ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate, have been examined for their molecular structures, showcasing its significance in crystallography and molecular design (Cobo, Glidewell, Low, & Orozco, 2008).

Chemical Analysis and Detection Methods

The compound has been instrumental in developing analytical methods. For instance, its use in capillary isotachophoresis and zone electrophoresis facilitated the determination of ethyl glucuronide in human serum, highlighting its role in enhancing analytical precision in biochemical assays (Nováková & Kr̆ivánková, 2008).

Pharmacological Synthesis and Application

Ethyl 2-(aminomethyl)nicotinate hydrochloride has been used in the synthesis of pharmacologically active compounds. For instance, it was used in a method for synthesizing nicorandil, a vasodilator, demonstrating its role in the development of therapeutic agents (Ungureanu & Danila, 2001).

Insect Attractant Research

Interestingly, ethyl nicotinate, a related compound, has been found to be a potent attractant for certain insect species, suggesting potential applications in pest control and ecological studies (Penman, Osborne, Worner, Chapman, & McLaren, 1982).

Vasodilation Properties

Derivatives of ethyl 2-(aminomethyl)nicotinate hydrochloride have been synthesized and shown to exhibit considerable vasodilatory properties, indicating its utility in cardiovascular research and potential therapeutic applications (Girgis, Kalmouch, & Ellithey, 2006).

Skin Permeation and Metabolism Studies

The compound has been studied for its skin permeation and metabolism characteristics, providing insights into dermal drug delivery and pharmacokinetics (Rittirod, Hatanaka, Uraki, Hino, Katayama, & Koizumi, 1997).

Retinoprotective Effect

A study on 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a related compound, demonstrated a retinoprotective effect, suggesting potential applications in ophthalmology (Peresypkina et al., 2020).

Propriétés

IUPAC Name |

ethyl 2-(aminomethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)7-4-3-5-11-8(7)6-10;/h3-5H,2,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCIAZKOKQBGQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(aminomethyl)nicotinate hydrochloride | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl N-[(1R)-1-(hydrazinecarbonyl)ethyl]carbamate](/img/structure/B1405300.png)

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)

![N-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-N'-[1-(2,5-dimethoxy-phenyl)-meth-(E)-ylidene]-hydrazine](/img/structure/B1405311.png)

![2-[3-(Trifluoromethyl)-3,4-dihydropyridin-2-yl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1405312.png)